

# physical and chemical properties of 2-Amino-4,6-difluorobenzoic acid

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## Compound of Interest

Compound Name: 2-Amino-4,6-difluorobenzoic acid

Cat. No.: B162158

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## A Comprehensive Technical Guide to 2-Amino-4,6-difluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Amino-4,6-difluorobenzoic acid** is a fluorinated aromatic compound with significant applications in medicinal chemistry and drug discovery. Its structural features, including the presence of fluorine atoms, an amino group, and a carboxylic acid group, make it a valuable building block for the synthesis of various bioactive molecules.<sup>[1][2]</sup> The introduction of fluorine atoms can notably enhance the pharmacokinetic properties of drug candidates, such as metabolic stability and binding affinity.<sup>[2]</sup> This technical guide provides a detailed overview of the physical and chemical properties of **2-Amino-4,6-difluorobenzoic acid**, along with experimental protocols and a synthesis workflow.

## Physical and Chemical Properties

The physical and chemical properties of **2-Amino-4,6-difluorobenzoic acid** are summarized in the tables below. These properties are crucial for its handling, characterization, and application in chemical synthesis.

## General and Physical Properties

Property	Value	Source(s)
CAS Number	126674-77-9	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>7</sub> H <sub>5</sub> F <sub>2</sub> NO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	173.12 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	White to light yellow/gold solid; woolly crystalline powder	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Melting Point	198-204 °C	<a href="#">[1]</a>
Boiling Point (Predicted)	305.8 ± 42.0 °C	<a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Density (Predicted)	1.536 g/cm <sup>3</sup>	<a href="#">[3]</a> <a href="#">[5]</a>
pKa (Predicted)	3.95 ± 0.10	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Solubility	Soluble in water and organic solvents; sparingly soluble in water.	<a href="#">[1]</a>
Storage Temperature	Room temperature, protect from light; 0-8°C; Inert atmosphere, 2-8°C	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>

## Computed Properties

Property	Value	Source(s)
XLogP3	1.5	<a href="#">[3]</a>
Hydrogen Bond Donor Count	2	<a href="#">[3]</a>
Hydrogen Bond Acceptor Count	5	<a href="#">[3]</a>
Rotatable Bond Count	1	<a href="#">[3]</a>
Exact Mass	173.02883473	<a href="#">[3]</a>
Topological Polar Surface Area	63.3 Å <sup>2</sup>	<a href="#">[3]</a>
Heavy Atom Count	12	<a href="#">[3]</a>
Complexity	188	<a href="#">[3]</a>
Index of Refraction	1.578	<a href="#">[1]</a> <a href="#">[3]</a>
Molar Refractivity	37.407 cm <sup>3</sup>	<a href="#">[1]</a>
Molar Volume	112.663 cm <sup>3</sup>	<a href="#">[1]</a>
Polarizability	14.829 × 10 <sup>-24</sup> cm <sup>3</sup>	<a href="#">[1]</a>
Surface Tension	56.942 dyne/cm	<a href="#">[1]</a>
Enthalpy of Vaporization	57.676 kJ/mol	<a href="#">[1]</a>
Vapor Pressure	0 mmHg at 25°C	<a href="#">[1]</a> <a href="#">[3]</a>

## Experimental Protocols

Detailed experimental protocols for the determination of key physical properties are outlined below. These are generalized procedures based on standard laboratory techniques.

### Melting Point Determination (Capillary Method)

**Principle:** This method involves heating a small sample of the compound in a capillary tube and observing the temperature range over which it melts.

**Methodology:**

- Sample Preparation: A small amount of dry, finely powdered **2-Amino-4,6-difluorobenzoic acid** is packed into a capillary tube sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.
- Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2) are recorded.
- Reporting: The melting point is reported as the range T1-T2. For **2-Amino-4,6-difluorobenzoic acid**, a reported melting point is 198-202 °C.[5]

## Solubility Determination (Visual Method)

Principle: This qualitative method involves observing the dissolution of a solute in a solvent at a specific concentration.

Methodology:

- A pre-weighed amount of **2-Amino-4,6-difluorobenzoic acid** is added to a known volume of the solvent (e.g., water, ethanol) in a test tube.
- The mixture is agitated (e.g., by vortexing or stirring) for a set period at a controlled temperature.
- The solution is visually inspected for the presence of undissolved solid particles.
- If the solid dissolves completely, the compound is considered soluble under those conditions. The process can be repeated with increasing amounts of solute to estimate the solubility limit.

## pKa Determination (Potentiometric Titration)

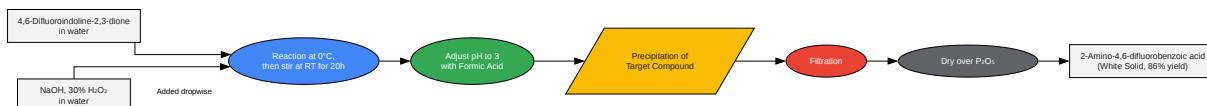
Principle: The acid dissociation constant (pKa) is determined by titrating a solution of the acidic compound with a strong base and monitoring the pH change. The pKa is the pH at which the acid is half-neutralized.

Methodology:

- Solution Preparation: A standard solution of **2-Amino-4,6-difluorobenzoic acid** is prepared in a suitable solvent (e.g., water or a water/organic solvent mixture).
- Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the amino acid solution.
- pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
- Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the curve.

## Synthesis Workflow

**2-Amino-4,6-difluorobenzoic acid** can be synthesized from 4,6-difluoroindoline-2,3-dione. The following diagram illustrates the key step in this synthesis.



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Caption: Synthesis of **2-Amino-4,6-difluorobenzoic acid**.

## Reactivity and Applications

**2-Amino-4,6-difluorobenzoic acid** serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.<sup>[1][2]</sup> The amino and carboxylic acid groups provide reactive sites for various chemical transformations, such as amidation, esterification, and diazotization. The fluorine substituents enhance the molecule's stability and can modulate the biological activity of its derivatives.<sup>[2]</sup> Its applications are primarily in research and development, particularly in the creation of novel compounds for drug discovery programs.

targeting areas like inflammatory diseases and cancer.[\[2\]](#) It is also used in the formulation of some herbicides and fungicides.[\[2\]](#)

## Safety and Handling

**2-Amino-4,6-difluorobenzoic acid** is classified as an irritant.[\[3\]](#) It may cause skin, eye, and respiratory irritation.[\[4\]](#)[\[7\]](#) It is also harmful if swallowed.[\[7\]](#) Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[\[8\]](#) It should be handled in a well-ventilated area to avoid inhalation of dust.[\[8\]](#) The compound is noted to be air-sensitive.[\[5\]](#)

## Conclusion

**2-Amino-4,6-difluorobenzoic acid** is a key chemical intermediate with well-defined physical and chemical properties. Its utility in the synthesis of complex molecules for pharmaceutical and agricultural applications is well-established. This guide provides essential technical information to support its safe and effective use in a research and development setting.

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